

# An In-depth Technical Guide to the Discovery and Synthesis of PF-07284892

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **R892**

Cat. No.: **B15575184**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The query for "**R892**" did not yield a specific therapeutic agent. However, extensive research has identified a potential candidate, PF-07284892, a molecule with a similar numerical sequence in its identifier, which is currently in clinical development. This document focuses on the available technical information for PF-07284892.

## Introduction and Discovery

PF-07284892, also known as ARRY-558, is an investigational, orally active, allosteric small molecule inhibitor of Src homology region 2 domain-containing phosphatase-2 (SHP2).<sup>[1][2]</sup> The compound was originally discovered by Array BioPharma and is now under development by Pfizer following its acquisition of the company.<sup>[3][4]</sup> The discovery of PF-07284892 was driven by the need to overcome resistance to targeted therapies in various oncogene-driven cancers.<sup>[1][4]</sup> SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by modulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.<sup>[5][6]</sup> Its role in mediating resistance to targeted therapies made it a compelling target for drug discovery.<sup>[7]</sup>

## Chemical Properties

Basic chemical information for PF-07284892 is summarized in the table below.

| Property            | Value                     |
|---------------------|---------------------------|
| Chemical Formula    | C22H23ClN6S               |
| Molecular Weight    | 438.98 g/mol              |
| Synonyms            | ARRY-558, PF 07284892     |
| Mechanism of Action | Allosteric SHP2 inhibitor |

Source:[3][8]

## Synthesis

A detailed, step-by-step synthesis protocol for PF-07284892 is not publicly available in the reviewed literature, which is common for investigational compounds. However, based on its chemical structure, a plausible synthetic approach would likely involve a multi-step process culminating in the formation of the spiro[indene-2,4'-piperidin]-1-amine core and subsequent coupling with the substituted triazine moiety. The synthesis would be designed to achieve the specific stereochemistry observed in the active molecule. For research purposes, PF-07284892 is available through custom synthesis from specialized chemical vendors.[8]

## Mechanism of Action and Signaling Pathway

PF-07284892 is an allosteric inhibitor of SHP2.[1] It binds to a tunnel-like interface between the N- and C-proximal SH2 and the phosphatase domains of SHP2, locking the enzyme in an inactive conformation.[9] This inhibition prevents SHP2-mediated dephosphorylation of its target proteins, thereby downregulating the RAS-MAPK signaling pathway.[5][6] This pathway is often hyperactivated in cancer cells, and its inhibition can lead to decreased tumor cell proliferation and survival.[5]

The signaling pathway affected by PF-07284892 is depicted below:



[Click to download full resolution via product page](#)

**Diagram 1:** Simplified SHP2-mediated RAS-MAPK signaling pathway and the inhibitory action of PF-07284892.

## Preclinical and Clinical Data

PF-07284892 has been evaluated in preclinical models and a Phase 1 clinical trial (NCT04800822).[\[7\]](#)[\[10\]](#)

### Preclinical Data

In preclinical studies, PF-07284892 demonstrated the ability to decrease the expression of phosphorylated ERK (pERK), a downstream effector in the MAPK pathway.[\[2\]](#) It has shown antitumor efficacy in various oncogene-addicted models, particularly in overcoming resistance to other targeted therapies.[\[11\]](#)

| Parameter            | Result                                       | Species/Cell Line              |
|----------------------|----------------------------------------------|--------------------------------|
| IC50                 | 21 nM                                        | In vitro SHP2 inhibition assay |
| Bioavailability (F%) | Mouse: 85%, Rat: 94%, Dog: 102%, Monkey: 64% | Oral administration            |

Source:[\[2\]](#)

### Clinical Data (Phase 1 Study - NCT04800822)

The first-in-human Phase 1 study evaluated PF-07284892 as a monotherapy and in combination with other targeted agents in patients with advanced solid tumors.[\[7\]](#)[\[10\]](#) The study was terminated for strategic reasons and not due to major safety concerns.[\[3\]](#)[\[12\]](#)

Table 1: Summary of Phase 1 Clinical Trial Data for PF-07284892

| Parameter                                                   | Finding                                                                                                                        |
|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Recommended Dose for Further Evaluation (RDE)               | 40 mg, orally, twice weekly                                                                                                    |
| Most Common Treatment-Related Adverse Events (TRAEs) (>15%) | Anemia (21%), peripheral edema (18%), increased AST (18%)                                                                      |
| Dose-Limiting Toxicities (DLTs) in Cycle 1                  | Grade 3 increased AST/ALT/bilirubin (n=1), anemia (n=1), increased AST/ALT and thrombocytopenia (n=1); Grade 4 bilirubin (n=1) |
| Preliminary Efficacy (Combination Therapy)                  | 3 confirmed partial responses (RECIST v1.1) in treatment-refractory patients (2 with lorlatinib, 1 with binimetinib)           |
| Pharmacokinetics                                            | Dose-proportional                                                                                                              |

Source:[7][10]

## Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in public literature. Below is a generalized workflow based on the available information.

### In Vitro pERK Expression Analysis

A general workflow for analyzing the effect of PF-07284892 on pERK expression in cancer cell lines is as follows:



[Click to download full resolution via product page](#)

**Diagram 2:** General experimental workflow for in vitro analysis of pERK expression.

## Phase 1 Clinical Trial Design

The Phase 1 study (NCT04800822) employed a dose-escalation design to determine safety, tolerability, and the RDE. A key feature was the ability to add a matched targeted therapy after a period of PF-07284892 monotherapy.



[Click to download full resolution via product page](#)

**Diagram 3:** Logical workflow of the Phase 1 clinical trial for PF-07284892.

## Conclusion

PF-07284892 is a promising allosteric SHP2 inhibitor with a clear mechanism of action and demonstrated potential to overcome resistance to targeted therapies in oncogene-addicted cancers. While detailed synthesis and experimental protocols are not yet in the public domain, the available preclinical and clinical data provide a strong rationale for its continued

investigation. The unique clinical trial design allowing for the addition of targeted therapies upon progression has provided early proof-of-concept for its utility in a combination setting. Further studies will be necessary to fully elucidate its therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 3. PF-07284892 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. SHP2 Tyrosine Phosphatase Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 8. [medkoo.com](http://medkoo.com) [medkoo.com]
- 9. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of PF-07284892]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15575184#r892-discovery-and-synthesis>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)